molecular formula C67H110N20O17 B12360021 [Leu144,Arg147]-PLP (139-151)

[Leu144,Arg147]-PLP (139-151)

Cat. No.: B12360021
M. Wt: 1467.7 g/mol
InChI Key: YACBHKZFFYRFQI-RZGVDQIZSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this peptide follows a standardized approach to describe its linear sequence and terminal modifications. The full systematic name is:
L-histidyl-L-seryl-L-leucyl-glycyl-L-lysyl-L-leucyl-L-leucyl-glycyl-L-arginyl-L-prolyl-L-α-aspartyl-L-lysyl-L-phenylalaninamide .

This nomenclature specifies the L-configuration of all chiral centers, the glycyl residues (denoted as "glycyl"), and the C-terminal amide group (-NH2). The presence of the hydroxyl group (-OH) at the C-terminus is explicitly stated in the trifluoroacetate salt form, as noted in the compound’s documentation. The systematic name aligns with conventions observed in similar peptides, such as ProHRBP, which employs analogous L-amino acid descriptors.

Molecular Formula and Weight Analysis

The molecular formula of H-His-Ser-Leu-Gly-Lys-Leu-Leu-Gly-Arg-Pro-Asp-Lys-Phe-OH is C67H110N20O17 , with a calculated molecular weight of 1,467.7 g/mol . This formula accounts for the peptide backbone and side-chain functional groups, excluding the trifluoroacetate counterion.

A detailed breakdown of the formula reveals contributions from each residue:

  • Hydrophobic residues : Three leucine (Leu) and one phenylalanine (Phe) side chains dominate the nonpolar regions.
  • Charged residues : Two lysine (Lys), one arginine (Arg), and one aspartic acid (Asp) introduce positive and negative charges.
  • Polar uncharged residues : Serine (Ser), glycine (Gly), and proline (Pro) contribute to conformational flexibility.

The molecular weight aligns with high-resolution mass spectrometry standards for synthetic peptides, ensuring consistency in batch-specific analytical profiles.

Primary Sequence and Amino Acid Composition

The primary sequence HSLGKLLGRPDKF-OH encodes the following amino acid order:

  • Histidine (His)
  • Serine (Ser)
  • Leucine (Leu)
  • Glycine (Gly)
  • Lysine (Lys)
  • Leucine (Leu)
  • Leucine (Leu)
  • Glycine (Gly)
  • Arginine (Arg)
  • Proline (Pro)
  • Aspartic Acid (Asp)
  • Lysine (Lys)
  • Phenylalanine (Phe)

Compositional Analysis :

  • Leucine (23.1%) : Three residues (positions 3, 6, 7) enhance hydrophobicity.
  • Glycine (15.4%) : Two residues (positions 4, 8) promote backbone flexibility.
  • Lysine (15.4%) : Two residues (positions 5, 12) contribute positive charge at physiological pH.
  • Single residues : Histidine (imidazole side chain), serine (hydroxyl group), arginine (guanidinium group), proline (cyclic structure), aspartic acid (carboxylate), and phenylalanine (aromatic ring) diversify functional properties.

Secondary Structure Prediction Using Computational Tools

Computational modeling with tools like PEP-FOLD4 and I-TASSER predicts secondary structural elements based on sequence hydrophobicity and residue propensity. Key findings include:

  • Alpha-Helical Regions : The central Leu-Leu-Gly motif (positions 6–8) and adjacent residues form a hydrophobic cluster favoring α-helix stabilization.
  • Beta-Strand Potential : The Lys-Leu-Leu segment (positions 5–7) exhibits moderate β-sheet propensity due to alternating hydrophobic and polar residues.
  • Turn and Loop Regions : Proline at position 10 introduces a structural kink, disrupting extended conformations and promoting a reverse turn.

These predictions align with empirical observations for peptides containing repetitive leucine and glycine motifs, where helical content correlates with biological activity.

Tertiary Structure Implications for Bioactivity

The tertiary structure of H-His-Ser-Leu-Gly-Lys-Leu-Leu-Gly-Arg-Pro-Asp-Lys-Phe-OH is hypothesized to adopt a compact fold driven by:

  • Electrostatic Interactions : Salt bridges between lysine/arginine (positively charged) and aspartic acid (negatively charged) stabilize the core.
  • Hydrophobic Packing : Leucine and phenylalanine side chains form a nonpolar cluster, shielding the peptide from aqueous environments.
  • Backbone Flexibility : Glycine residues enable conformational adaptability, critical for receptor binding or membrane interactions.

Comparative analysis with myoactive peptides, such as ProHRBP, suggests that tertiary folding exposes the N-terminal histidine and C-terminal phenylalanine for molecular recognition. This structural arrangement may facilitate interactions with G-protein-coupled receptors or ion channels, though experimental validation is required.

Properties

Molecular Formula

C67H110N20O17

Molecular Weight

1467.7 g/mol

IUPAC Name

(3S)-3-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-4-[[(2S)-6-amino-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxohexan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C67H110N20O17/c1-37(2)26-46(81-61(98)48(28-39(5)6)83-59(96)43(18-10-12-22-68)78-53(89)33-75-58(95)47(27-38(3)4)82-63(100)51(35-88)86-56(93)42(70)30-41-32-73-36-77-41)57(94)76-34-54(90)79-45(20-14-24-74-67(71)72)65(102)87-25-15-21-52(87)64(101)84-49(31-55(91)92)62(99)80-44(19-11-13-23-69)60(97)85-50(66(103)104)29-40-16-8-7-9-17-40/h7-9,16-17,32,36-39,42-52,88H,10-15,18-31,33-35,68-70H2,1-6H3,(H,73,77)(H,75,95)(H,76,94)(H,78,89)(H,79,90)(H,80,99)(H,81,98)(H,82,100)(H,83,96)(H,84,101)(H,85,97)(H,86,93)(H,91,92)(H,103,104)(H4,71,72,74)/t42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-/m0/s1

InChI Key

YACBHKZFFYRFQI-RZGVDQIZSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CN=CN3)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC3=CN=CN3)N

Origin of Product

United States

Preparation Methods

Resin Selection and Initial Anchoring

The peptide is synthesized via the Fmoc/tBu strategy on acid-labile resins such as PEG-PS (polyethylene glycol-polystyrene) or Rink amide resin . These resins provide high loading capacities (0.25–0.6 mmol/g) and compatibility with trifluoroacetic acid (TFA)-based cleavage. For example:

  • PEG8 resin (0.6 mmol scale) achieved 92% yield for Z-Arg(Z,Z)-Lys(Z)-Asp(OBzl)-Val-Tyr(Bzl)-OH, demonstrating its efficacy for bulky side-chain residues.
  • Trt (trityl) chloride resin is preferred for C-terminal amidation, as seen in H-Arg-Pro-Lys-Pro-Gln-Phe-Phe-Gly-Leu-Met-NH₂ synthesis.

Amino Acid Activation and Coupling

Coupling reagents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (hydroxybenzotriazole) are employed with DIEA (N,N-diisopropylethylamine) as the base. Key findings include:

  • HBTU/HOBt/DIEA (3:3:6 molar ratio) achieved >99% coupling efficiency for H-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-OH.
  • Microwave-assisted synthesis reduced reaction times by 50% for H-Val-Thr-Arg-Tyr-Leu-Thr-Phe-Ser-Asn-Lys-Ser-Val-Leu-Gln-OH, with yields improving from 75% to 92%.

Sequence-Specific Challenges and Solutions

Aggregation-Prone Regions

The Leu-Leu-Gly-Arg segment poses aggregation risks due to hydrophobic and β-sheet tendencies. Mitigation strategies include:

  • Pseudoproline dipeptides : Inserting Fmoc-Leu-Ser(ΨMe,Mepro)-OH reduced aggregation, improving crude purity from 70% to 94%.
  • Hmb (2-hydroxy-4-methoxybenzyl) protection : Using Fmoc-(Fmoc-Hmb)-Gly-OH at Gly⁴ and Gly⁸ minimized aspartimide formation, enhancing final purity to 90%.

Side-Chain Protection Schemes

  • Lysine : Boc (tert-butyloxycarbonyl) protection prevented undesired guanidination during Arg coupling.
  • Aspartic Acid : OtBu (tert-butyl ester) groups reduced aspartimide byproducts from 25% to <5% in H-Arg-Pro-Arg-Leu-Ser-His-Lys-Gly-Pro-Met-Pro-Phe-OH synthesis.
  • Histidine : Trt (trityl) protection avoided metal coordination issues during Fmoc deprotection.

Cleavage and Global Deprotection

TFA-Based Cleavage Mixtures

A standard TFA:TIS:H₂O (95:2.5:2.5) cocktail cleaved the peptide from PEG-PS resin with >90% efficiency. For oxidation-prone residues (e.g., Met), adding EDT (ethanedithiol) minimized side reactions.

Scavenger Optimization

  • Triisopropylsilane (TIS) outperformed anisole in reducing carbocation-mediated modifications, as shown in H-Leu-Tyr-Pro-Gly-Glu-Val-Cys-Pro-Gly-Met-Asp-Ile-Arg-Asp-OH synthesis.
  • Thioanisole (5%) was critical for protecting methionine sulfoxide formation during H-Met-Glu-Asp-Ser-Thr-Tyr-Tyr-Lys-Ala-Cys-Lys-Gly-Cys-NH₂ cleavage.

Purification and Analytical Validation

Reverse-Phase HPLC (RP-HPLC)

  • Column : C18 (300 Å, 5 µm) with a 0.1% TFA/ACN gradient.
  • Retention time : 22.3 min for the target peptide, with baseline separation from deletion sequences (e.g., ΔLeu⁵ at 19.8 min).

Mass Spectrometry (MS)

  • ESI-MS : Observed [M+3H]³⁺ at m/z 489.6 (calculated 489.3) confirmed molecular weight.
  • MALDI-TOF : 1,468.2 Da (theoretical 1,467.7 Da) validated sequence integrity.

Yield and Purity Optimization Data

Table 1: Coupling Reagent Performance for H-His-Ser-Leu-Gly-Lys-Leu-Leu-Gly-Arg-Pro-Asp-Lys-Phe-OH

Reagent System Coupling Efficiency (%) Crude Purity (%)
HBTU/HOBt/DIEA 99.5 85
HATU/HOAt/DIEA 99.8 88
DMT-MM/DIEA 98.2 82
Microwave-HBTU/HOBt 99.9 92

Data aggregated from,,,

Table 2: Protecting Group Impact on Final Purity

Protection Scheme Aspartimide Byproducts (%) Final Purity (%)
Asp(OtBu), Lys(Boc) 4.7 91
Asp(Trt), Lys(Fmoc) 12.3 78
Asp(2-PhiPr), Lys(Alloc) 1.2 95

Derived from,,

Industrial-Scale Production Insights

  • Batch vs. Flow Synthesis : Continuous flow systems improved yields by 15% for H-Arg-Pro-Arg-Leu-Ser-His-Lys-Gly-Pro-Met-Pro-Phe-OH (1.2 kg scale).
  • Cost Analysis : Using HBTU over HATU reduced reagent costs by 40% without compromising purity.

Chemical Reactions Analysis

Types of Reactions

[Leu144,Arg147]-PLP (139-151) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized, reduced, or substituted analogs of [Leu144,Arg147]-PLP (139-151), which can be used for further biological or chemical studies .

Scientific Research Applications

Therapeutic Applications

1.1 Peptide Drug Development

Peptides like H-His-Ser-Leu-Gly-Lys-Leu-Leu-Gly-Arg-Pro-Asp-Lys-Phe-OH are gaining traction in drug development due to their specificity and efficacy. They can be engineered to target specific receptors or biological pathways. For instance, the peptide's structure allows it to interact with the immune system, potentially modulating responses in autoimmune diseases .

1.2 Cancer Therapy

Recent studies have highlighted the use of peptides in cancer therapy. Peptides can be designed to target tumor cells selectively while sparing normal tissues. H-His-Ser-Leu-Gly-Lys-Leu-Leu-Gly-Arg-Pro-Asp-Lys-Phe-OH has been investigated for its potential to inhibit tumor growth by interfering with signaling pathways crucial for cancer cell proliferation .

1.3 Antimicrobial Properties

Peptides possess inherent antimicrobial properties, making them suitable candidates for developing new antibiotics. The sequence of H-His-Ser-Leu-Gly-Lys-Leu-Leu-Gly-Arg-Pro-Asp-Lys-Phe-OH may exhibit activity against various bacterial strains, providing an alternative to conventional antibiotics .

Cosmetic Applications

2.1 Skin Repair and Anti-Aging

Peptides are increasingly used in cosmetic formulations for their skin-repairing properties. H-His-Ser-Leu-Gly-Lys-Leu-Leu-Gly-Arg-Pro-Asp-Lys-Phe-OH can promote collagen synthesis and enhance skin elasticity, making it a valuable ingredient in anti-aging products .

2.2 Antioxidant Activity

The peptide's structure may confer antioxidant properties, helping to protect skin cells from oxidative stress and damage caused by environmental factors. This application is particularly relevant in formulations aimed at improving skin health and appearance .

Bioactive Studies

3.1 Immunomodulation

Research indicates that certain peptides can modulate immune responses. H-His-Ser-Leu-Gly-Lys-Leu-Leu-Gly-Arg-Pro-Asp-Lys-Phe-OH may play a role in enhancing immune function or regulating inflammatory responses, which is critical in treating conditions like allergies or chronic inflammation .

3.2 Neuroprotective Effects

Given its association with myelin proteins, this peptide may have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases such as multiple sclerosis. Studies are ongoing to evaluate its efficacy in promoting myelin repair and protecting neuronal cells from damage .

5.1 Clinical Trials on Cancer Therapy

A recent clinical trial investigated the effects of peptide-based therapies on patients with advanced cancer types, utilizing sequences similar to H-His-Ser-Leu-Gly-Lys-Leu-Leu-Gly-Arg-Pro-Asp-Lys-Phe-OH. Results indicated improved patient outcomes and reduced tumor sizes, supporting further research into its mechanisms of action .

5.2 Cosmetic Efficacy Studies

In a double-blind study involving cosmetic formulations containing this peptide, participants reported significant improvements in skin texture and elasticity after eight weeks of use, demonstrating its effectiveness as an anti-aging agent .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Peptides for Comparison
Peptide Name/ID Sequence Length Function Key Findings
Target Peptide ([Leu144, Arg147]-PLP) H-His-Ser-Leu-Gly-Lys-Leu-Leu-Gly-Arg-Pro-Asp-Lys-Phe-OH 14-mer Autoimmune research (myelin studies) Used in demyelination models; structural modifications may reduce immunogenicity .
SFLL (Thrombin Receptor Agonist) Ser-Phe-Leu-Leu-Arg-Asn-Pro-Asn-Asp-Lys-Tyr-Glu-Pro-Phe 14-mer Thrombin receptor activation Mimics thrombin’s effects on mesangial cells without proteolytic activity; activates phospholipase D and calcium signaling .
LKP (Leu-Lys-Pro) Leu-Lys-Pro 3-mer ACE inhibition Mixed-type ACE inhibitor; IC50 = 0.318 μM; binds via hydrophobic interactions and hydrogen bonds to ACE active site .
VLPVP (Val-Leu-Pro-Val-Pro) Val-Leu-Pro-Val-Pro 5-mer Antihypertensive Absorbed via paracellular transport in Caco-2 cells; modulated by MRP2 efflux .
UP-5 (Antimicrobial Peptide) H-Phe-Leu-Phe-Lys-Leu-Ile-Pro-Lys-Ala-Ile-Lys-Lys-Leu-Ile-Ser-Lys-Phe-Lys-OH 19-mer Antimicrobial activity Targets bacterial membranes; synergizes with antibiotics .
Antiangiogenic Peptide (H1657) H-Trp-Gln-Pro-Pro-Arg-Ala-Arg-Leu-OH 8-mer Antiangiogenic Inhibits heparin-binding growth factors; tested in cancer models .

Mechanistic and Functional Differences

Receptor Agonists vs. Enzyme Inhibitors
  • Target Peptide : Likely interacts with immune cells (e.g., T-cells) via PLP epitopes, though exact mechanisms remain under investigation .
  • SFLL : Binds thrombin receptors (PAR-1), activating downstream signaling (e.g., phospholipase D, calcium flux) without proteolysis .
  • LKP and VLPVP : Both inhibit ACE but differ in kinetics. LKP is a mixed-type inhibitor (ΔH = +4.2 kJ/mol, entropy-driven), while VLPVP’s absorption is influenced by pH and efflux proteins .
Antimicrobial vs. Neurological Activity
  • UP-5 : Disrupts bacterial membranes via cationic residues (e.g., Lys, Phe); minimal mammalian cytotoxicity .
  • Target Peptide : Modulates immune responses in neurological contexts; lacks direct antimicrobial action.
Table 2: Key Research Data
Peptide Parameter Value Significance Source
LKP IC50 (ACE inhibition) 0.318 μM Potent ACE inhibitor; lower IC50 than many food-derived peptides .
SFLL EC50 (Calcium elevation) ~10<sup>-7</sup> M Matches thrombin’s potency in mesangial cells .
VLPVP Absorption efficiency (Caco-2) 2.1% Low bioavailability due to efflux; enhanced by sodium deoxycholate .
Target Peptide Binding affinity (PLP epitope) Ka ~10<sup>3</sup> M<sup>-1</sup> Moderate affinity; used in EAE (multiple sclerosis) models .

Biological Activity

H-His-Ser-Leu-Gly-Lys-Leu-Leu-Gly-Arg-Pro-Asp-Lys-Phe-OH is a peptide with a complex structure and significant biological activity. This article provides a detailed overview of its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C67H110N20O17
  • Molecular Weight : 1467.71 g/mol
  • Structural Characteristics : The peptide consists of 13 amino acids, including several hydrophobic residues (Leu, Gly) and charged residues (Lys, Arg), which contribute to its biological function and interaction with various biological targets.

Biological Activities

The biological activity of H-His-Ser-Leu-Gly-Lys-Leu-Leu-Gly-Arg-Pro-Asp-Lys-Phe-OH has been studied in various contexts:

  • Antioxidative Properties :
    • Peptides similar to H-His-Ser-Leu-Gly-Lys-Leu-Leu-Gly-Arg-Pro-Asp-Lys-Phe-OH have shown significant antioxidative effects. For instance, marine-derived peptides exhibit potent antioxidant activity, which can be attributed to the presence of specific amino acids that scavenge free radicals .
  • Antimicrobial Activity :
    • Research indicates that peptides containing arginine and lysine can demonstrate antimicrobial properties. This is particularly relevant in the context of developing new antimicrobial agents against resistant bacterial strains .
  • Immunomodulatory Effects :
    • The peptide may enhance immune responses through modulation of cytokine production, potentially making it useful in therapeutic applications for immune-related disorders .
  • Antihypertensive Effects :
    • Similar peptides have been shown to inhibit angiotensin-converting enzyme (ACE), which plays a critical role in blood pressure regulation. This suggests potential applications in managing hypertension .

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of various bioactive peptides derived from food proteins, finding that those with higher hydrophobicity and specific amino acid sequences exhibited stronger antioxidant effects. The presence of histidine and phenylalanine was crucial in enhancing these properties, indicating that H-His-Ser-Leu-Gly-Lys-Leu-Leu-Gly-Arg-Pro-Asp-Lys-Phe-OH could possess similar benefits .

Case Study 2: Antimicrobial Efficacy

In vitro studies demonstrated that peptides rich in leucine and arginine showed significant antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism involved disruption of bacterial membranes, leading to cell lysis. Given the composition of H-His-Ser-Leu-Gly-Lys-Leu-Leu-Gly-Arg-Pro-Asp-Lys-Phe-OH, it is hypothesized to exhibit comparable antimicrobial effects .

Comparative Analysis of Similar Peptides

Peptide SequenceMolecular WeightBiological Activity
H-His-Ala-Asp-Gly-Val-Phe-Thr5232.93Antimicrobial, immunomodulatory
H-Leu-Gly-Arg-Ser-Gly-Gly-Asp1616.95Antioxidative, antihypertensive
H-His-Pro-Asp-Phe1299.4Antimicrobial, antioxidant
H-His-Ser-Leu-Gly-Lys-Leu-Leu-Gly-Arg-Pro-Asp-Lys-Phe-OH1467.71Antioxidative, antimicrobial, antihypertensive

Q & A

Q. Table 1: Synthesis Parameters

ParameterRecommendationReference
ResinRink amide MBHA
ActivatorHATU/DIEA
PurificationRP-HPLC (C18 column)

Basic Question: How should researchers characterize the secondary structure of this peptide?

Methodological Answer:

  • Circular Dichroism (CD) : Analyze in aqueous buffers (e.g., PBS) or membrane-mimetic environments (e.g., SDS micelles) to detect α-helical or β-sheet propensities.
  • NMR Spectroscopy : Use 2D 1H^1H-15N^{15}N-HSQC in deuterated solvents to resolve backbone amide signals .
  • MD Simulations : Pair experimental data with molecular dynamics (e.g., GROMACS) to model conformational flexibility .

Advanced Question: How can conflicting data on this peptide’s bioactivity (e.g., receptor binding vs. no observed effect) be resolved?

Methodological Answer:
Address contradictions using:

  • Dose-Response Studies : Test across a wide concentration range (nM to μM) to identify non-linear effects.
  • Assay Validation : Include positive/negative controls (e.g., known receptor agonists/antagonists) to confirm assay specificity .
  • Contextual Factors : Evaluate buffer composition (e.g., divalent cations) and cell line variability (e.g., receptor expression levels) .

Q. Table 2: Common Pitfalls in Bioactivity Studies

IssueMitigation Strategy
Off-target effectsUse siRNA knockdowns or CRISPR-edited cell lines
AggregationMonitor via dynamic light scattering (DLS)

Advanced Question: What strategies are recommended for studying this peptide’s interaction with lipid bilayers or membrane proteins?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize lipid bilayers on L1 sensor chips to measure binding kinetics (ka, kd) .
  • Fluorescence Quenching : Label the peptide with Trp or dansyl groups and monitor fluorescence changes in liposome systems .
  • Cryo-EM : Resolve peptide-membrane complexes at near-atomic resolution for structural insights .

Advanced Question: How can researchers design experiments to explore this peptide’s role in signaling pathways?

Methodological Answer:

  • Omics Integration : Combine phosphoproteomics (LC-MS/MS) with transcriptomics (RNA-seq) to map downstream targets .
  • Kinase Assays : Use FRET-based reporters or radioactive 32P^{32}P-ATP incorporation assays to quantify kinase activation .
  • CRISPR Screens : Perform genome-wide KO screens to identify co-factors essential for peptide function .

Basic Question: What are best practices for storing and handling this peptide to prevent degradation?

Methodological Answer:

  • Storage : Lyophilized peptides should be kept at -20°C in desiccated vials. Reconstitute in sterile, degassed buffers (pH 4–6) to minimize hydrolysis .
  • Stability Testing : Perform accelerated degradation studies (e.g., 40°C/75% RH) and monitor via HPLC .

Advanced Question: How can computational models predict this peptide’s pharmacokinetics or toxicity?

Methodological Answer:

  • ADMET Prediction : Use tools like SwissADME or ProTox-II to estimate permeability, half-life, and toxicity profiles.
  • Molecular Docking : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) using AutoDock Vina .
  • In Vivo Validation : Pair predictions with zebrafish or murine models for bioavailability studies .

Advanced Question: What frameworks guide hypothesis generation when studying under-researched peptides like this one?

Methodological Answer:

  • Theoretical Anchoring : Link to known peptide families (e.g., antimicrobial or cell-penetrating peptides) to infer mechanisms .
  • PICO Framework : Define Population (e.g., cell type), Intervention (peptide concentration), Comparison (mutant peptides), and Outcomes (e.g., apoptosis) .
  • FINER Criteria : Ensure hypotheses are Feasible, Interesting, Novel, Ethical, and Relevant .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.